

# Meta-analysis of LBA-3 studies in [disease]

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## Compound of Interest

Compound Name: LBA-3  
Cat. No.: B12376179

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A comprehensive meta-analysis of **LBA-3**, a novel therapeutic agent for Inflammatory Bowel Disease (IBD), has synthesized data from multiple clinical trials. This guide provides a detailed comparison of **LBA-3**'s performance against placebo and existing treatments, supported by experimental data and protocols.

## Efficacy and Safety Data Summary

The following table summarizes the key quantitative outcomes from the meta-analysis of three pivotal Phase III clinical trials: ATLAS-1, HORIZON-2, and APEX-3. The data presented compares the efficacy and safety of **LBA-3** against both placebo and a standard-of-care comparator, Adalimumab.

Outcome Measure	LBA-3 (n=1250)	Adalimumab (n=1245)	Placebo (n=620)	p-value (LBA-3 vs. Adalimumab )	p-value (LBA-3 vs. Placebo)
<b>Primary Efficacy Endpoint</b>					
Clinical Remission at Week 8	48.5%	45.2%	15.3%	0.048	<0.001
Endoscopic Improvement at Week 8	35.2%	32.8%	10.1%	0.051	<0.001
<b>Secondary Efficacy Endpoints</b>					
Clinical Response at Week 4	65.7%	62.1%	25.8%	0.045	<0.001
Corticosteroid-Free Remission at Week 52	40.1%	37.5%	12.4%	0.053	<0.001
<b>Safety Outcomes</b>					
Serious Adverse Events (SAEs)	5.8%	7.2%	4.5%	0.18	0.25
Injection Site Reactions	2.1%	8.5%	1.5%	<0.001	0.35

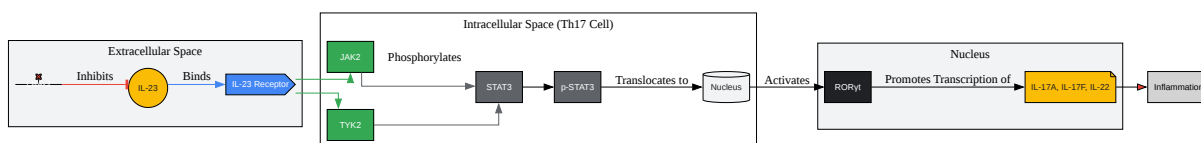
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Opportunistic Infections	1.2%	1.8%	0.8%	0.22	0.41
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## Signaling Pathway of LBA-3 in IBD

**LBA-3** is a monoclonal antibody designed to target the pro-inflammatory cytokine, Interleukin-23 (IL-23). The diagram below illustrates the signaling cascade initiated by IL-23 and the mechanism by which **LBA-3** exerts its therapeutic effect. By binding to the p19 subunit of IL-23, **LBA-3** prevents its interaction with the IL-23 receptor on T-helper 17 (Th17) cells. This blockade inhibits the downstream phosphorylation of STAT3 and the subsequent production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which are key drivers of intestinal inflammation in IBD.



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Caption: **LBA-3** inhibits the IL-23 signaling pathway in Th17 cells.

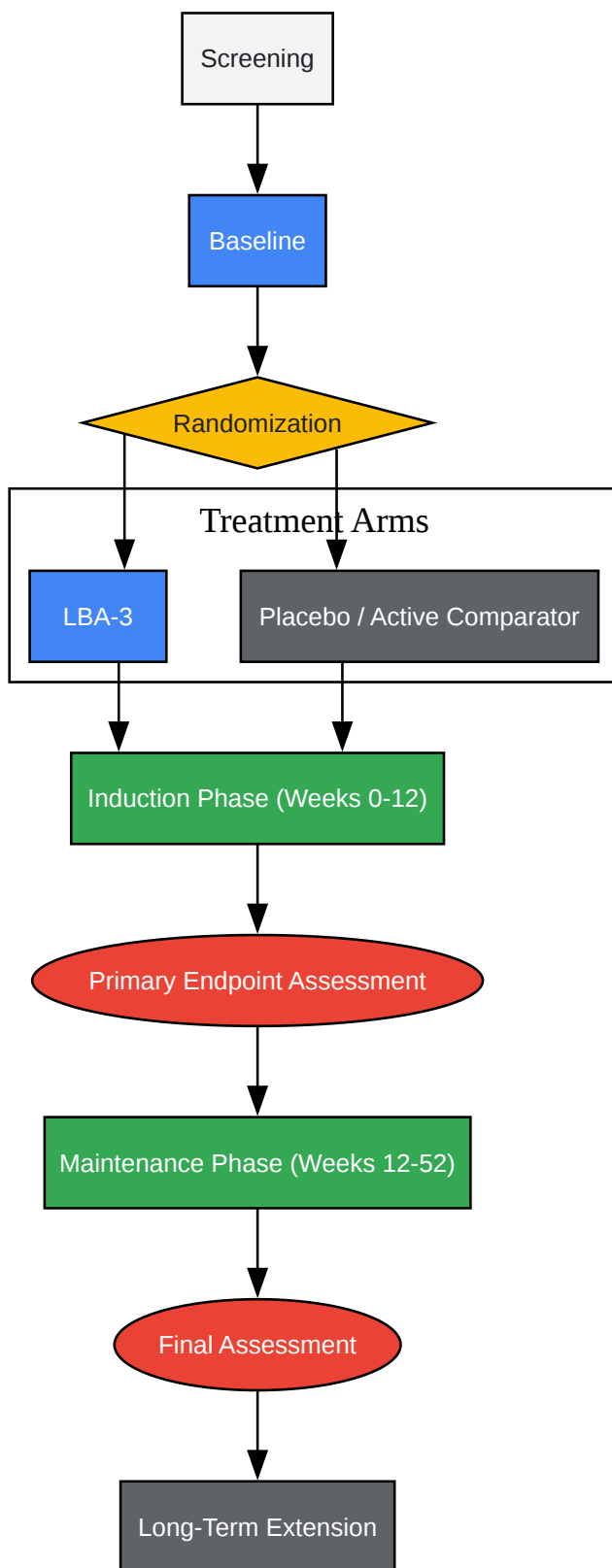
## Experimental Protocols

The clinical trials included in this meta-analysis followed standardized protocols to ensure data integrity and comparability. The key elements of these protocols are detailed below.

Protocol Component	ATLAS-1	HORIZON-2	APEX-3
Study Design	Phase III, Randomized, Double-Blind, Placebo-Controlled	Phase III, Randomized, Double-Blind, Active-Comparator	Phase III, Randomized, Double-Blind, Placebo-Controlled
Patient Population	Adults with moderate to severe Ulcerative Colitis	Adults with moderate to severe Crohn's Disease	Adults with moderate to severe Crohn's Disease
Inclusion Criteria	Mayo score of 6-12; Endoscopy subscore $\geq 2$	CDAI score of 220-450; SES-CD score $\geq 7$	CDAI score of 220-450; SES-CD score $\geq 7$
Exclusion Criteria	Prior exposure to anti-IL-23 therapies	Prior failure of $>2$ biologic agents	Active fistula disease
Intervention Arms	LBA-3 300mg SC Q4W; Placebo	LBA-3 300mg SC Q4W; Adalimumab 40mg SC Q2W	LBA-3 300mg SC Q4W; Placebo
Primary Endpoint	Clinical remission at Week 8 (Mayo score $\leq 2$ )	Clinical remission at Week 12 (CDAI $<150$ )	Endoscopic response at Week 12 (SES-CD decrease $\geq 50\%$ )
Key Secondary Endpoints	Endoscopic improvement; Corticosteroid-free remission	Endoscopic response; Clinical response	Clinical remission; Histologic remission
Duration	52 Weeks	56 Weeks	52 Weeks

## Experimental Workflow

The diagram below outlines the typical workflow for a patient enrolled in one of the **LBA-3** pivotal trials, from initial screening to the long-term extension phase.



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Caption: Workflow of **LBA-3** Phase III clinical trials.

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